4-(2-Bromoethyl)benzoyl chloride
Description
4-(2-Bromoethyl)benzoyl chloride is a benzoyl chloride derivative featuring a bromoethyl (-CH₂CH₂Br) substituent at the para position of the aromatic ring. This compound is characterized by its reactive acyl chloride group (-COCl) and the brominated ethyl chain, which confers unique reactivity for nucleophilic substitutions or eliminations. Benzoyl chlorides are widely used as acylating agents in organic synthesis, and the bromoethyl group enhances their utility in constructing complex molecules, particularly in pharmaceutical intermediates and polymer chemistry.
Properties
CAS No. |
24993-81-5 |
|---|---|
Molecular Formula |
C9H8BrClO |
Molecular Weight |
247.51 g/mol |
IUPAC Name |
4-(2-bromoethyl)benzoyl chloride |
InChI |
InChI=1S/C9H8BrClO/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2 |
InChI Key |
PGYNCQRVANCTNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Reactivity and Electronic Effects
- Electron-Withdrawing vs. Donating Groups: The bromoethyl group in 4-(2-Bromoethyl)benzoyl chloride is electron-withdrawing due to the polar C-Br bond, which activates the carbonyl carbon toward nucleophilic attack (e.g., in acylation reactions). This contrasts with 4-(dimethylamino)benzoyl chloride, where the dimethylamino group donates electrons via resonance, reducing electrophilicity . Compared to 4-chloromethylbenzoyl chloride, the bromoethyl substituent offers a better leaving group (Br⁻ vs. Cl⁻), enhancing its utility in alkylation or elimination reactions .
Research Findings and Key Differences
- Reactivity Hierarchy: Acylation reactivity: 4-(2-Bromoethyl)benzoyl chloride > 4-chloromethylbenzoyl chloride > 4-(dimethylamino)benzoyl chloride (based on electronic effects).
- Applications in Drug Synthesis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
